molecular formula C10H11F4NO B13036647 (1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13036647
M. Wt: 237.19 g/mol
InChI Key: AMHGPDHZCQVJAN-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound that features a trifluoromethyl group and a fluoro-substituted aromatic ring. This compound is of significant interest in the fields of pharmaceuticals and agrochemicals due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the fluoro-substituted aromatic ring, which can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Chiral Center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Amino Group Introduction: The amino group is introduced through reductive amination or nucleophilic substitution reactions.

    Final Product Formation: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the fluoro-substituted aromatic ring to a more reduced state, such as a cyclohexane derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro-substituted aromatic ring can form strong interactions with protein active sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a fluoro-substituted aromatic ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1

InChI Key

AMHGPDHZCQVJAN-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.